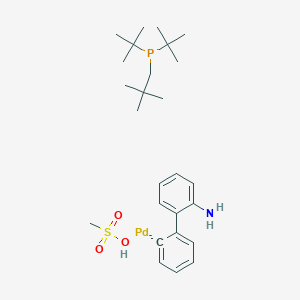

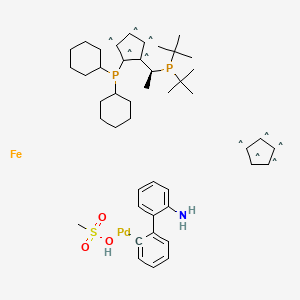

Bruno Palladacycle, min. 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

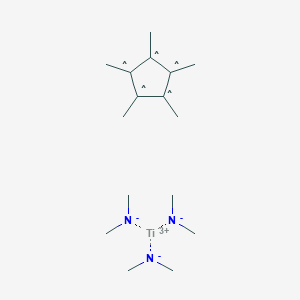

Bruno Palladacycle, also known as C,C-Palladacycles, are palladium complexes containing a chelating ligand bonded to the metal through at least one carbon atom . These species have played a key role in palladium chemistry because they are usual intermediates in many of the catalytic transformations in which this metal is involved .

Synthesis Analysis

The synthesis of C,C-Palladacycles involves different approaches. These species hold a bidentate ligand that chelates the Pd atom through two C-donor moieties . Their relevance is closely related to the fact that they are intermediates in many palladium-catalyzed transformations . A synthetic protocol leading to palladacycle complexes using a mild base and an environmentally desirable solvent has been reported .Molecular Structure Analysis

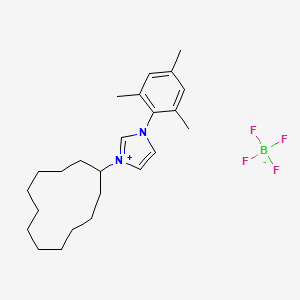

Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions. NHC-ligated palladacycles possessing unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity .Chemical Reactions Analysis

Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions. NHC-ligated palladacycles possessing unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity .Physical And Chemical Properties Analysis

The photophysical and photochemical properties of palladacycle complexes derived from 8-aminoquinoline ligands have been studied. Spectroscopic, electrochemical, and computational studies reveal that visible light irradiation induces a mixed LLCT/MLCT charge transfer .Scientific Research Applications

Advancements in Chiral Phosphine Synthesis Research on organophosphorus chemistry over the past 26 years highlights significant advancements in palladacycle design. These advancements have shifted the focus from template-mediated transformations to catalysis, enabling the direct preparation of chiral phosphines with a wide variety of functional groups. Novel approaches have been developed to access previously inaccessible phosphines, which are summarized along with their applications in cancer research (Chew & Leung, 2016).

Discoveries in Palladacycle Reactivity The serendipitous discovery of new trends in the reactivity and structure of palladacycles has broadened research scope within this field. These findings have opened new routes leading to novel unexpected structures, significantly impacting the field of chemistry (Fernández-Figueiras et al., 2018).

Catalysis in Aqueous Media A fluorous, oxime-based palladacycle has been developed, demonstrating efficient promotion of various carbon–carbon bond formation reactions in aqueous media under microwave irradiation. This palladacycle exhibits extremely low levels of Pd leaching and can be reused multiple times with no significant loss of activity (Susanto et al., 2012).

Anticancer Applications Palladacycles have been investigated as potential anticancer agents, showing promise in various studies. For instance, their application in cancer research includes the synthesis and characterization of mono- and dinuclear palladacycles with diphosphines, displaying selective cytotoxicity towards specific cancer cell lines and inducing apoptosis through various pathways (Reigosa-Chamorro et al., 2021).

High Turnover in Catalytic Reactions Palladacycles have demonstrated superior efficiency in generating high turnover numbers (TONs) and turnover frequencies (TOFs) in carbonylative Suzuki-Miyaura coupling reactions. This highlights the potential of palladacycles in enhancing the efficiency and sustainability of catalytic processes (Gautam & Bhanage, 2015).

Antimicrobial Potential Explorations into the antimicrobial potential of palladacycles have been motivated by the need for new strategies in combating various bacterial, fungal, and protozoal infections. The structure-activity relationships of palladacycles have been studied, offering insights into designing less toxic and more effective antimicrobial agents (Elgazwy et al., 2012).

Mechanism of Action

Target of Action

Bruno Palladacycle, also known as “Bruno Palladacycle, min. 98%”, primarily targets the C-C and C-N cross-coupling reactions . These reactions are crucial in the synthesis of complex organic compounds, particularly in the pharmaceutical industry .

Mode of Action

Bruno Palladacycle interacts with its targets through a process known as palladium-catalyzed transformations . This compound serves as an intermediate in these transformations, facilitating the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds . The palladacycle’s unique electronic and steric properties help stabilize the catalytically active species and provide additional control over reaction selectivity .

Biochemical Pathways

The primary biochemical pathway affected by Bruno Palladacycle is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling method used to synthesize biaryl compounds, which are essential in various areas of chemistry . Bruno Palladacycle also plays a role in the enantioselective β-C(sp3)-H arylation of carboxylic acids .

Result of Action

The action of Bruno Palladacycle results in the formation of new C-C and C-N bonds, enabling the synthesis of complex organic compounds . This is particularly valuable in the pharmaceutical industry, where these reactions can lead to the creation of new drug molecules .

Action Environment

This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the reaction medium .

Future Directions

There is a growing interest in the synthesis of functional molecules through the functionalization of different C,C-Palladacycles . This approach is seen as an increasingly viable tool for selective C–C and C–X bond-forming reactions . The future of Bruno Palladacycle lies in further exploring its potential in various chemical reactions and improving its synthesis process.

Biochemical Analysis

Biochemical Properties

Bruno Palladacycle plays a significant role in biochemical reactions, particularly in catalytic applications. It has been found to be effective in facilitating Suzuki–Miyaura cross-couplings, a type of reaction that forms carbon-carbon bonds . The nature of these interactions involves the Bruno Palladacycle acting as a pre-catalyst, transforming into a highly reactive, mono-ligated form of palladium(0), which then participates in the coupling reaction .

Molecular Mechanism

The molecular mechanism of Bruno Palladacycle primarily involves its role as a catalyst in biochemical reactions. As a pre-catalyst, Bruno Palladacycle undergoes a transformation to a highly reactive form of palladium(0), which then participates in the formation of carbon-carbon bonds in Suzuki–Miyaura cross-couplings . This process involves binding interactions with biomolecules, potentially leading to changes in gene expression .

Metabolic Pathways

Palladacycles are known to play a role in various biochemical reactions, suggesting that they may interact with certain enzymes or cofactors and potentially affect metabolic flux or metabolite levels .

properties

InChI |

InChI=1S/C27H47P2.C12H10N.C5H5.CH4O3S.Fe.Pd/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-2-4-5-3-1;1-5(2,3)4;;/h14,19-23H,8-13,15-18H2,1-7H3;1-6,8-9H,13H2;1-5H;1H3,(H,2,3,4);;/q;-1;;;;/t21-;;;;;/m0...../s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJPONIANSCTIE-DHOIFHORSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H66FeNO3P2PdS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]](/img/structure/B6309855.png)

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)